molecular formula C14H13N5 B12585379 (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile CAS No. 649759-80-8

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile

Cat. No.: B12585379
CAS No.: 649759-80-8
M. Wt: 251.29 g/mol
InChI Key: QUBKZJGNWRSMID-UHFFFAOYSA-N
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Description

“(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile” is a nitrile-rich organic compound characterized by a propanedinitrile core substituted with two functional groups: a 2-azidoethyl moiety and a 3-phenylprop-2-en-1-yl (cinnamyl) chain. The azide group (-N₃) confers high reactivity, particularly in click chemistry (e.g., Huisgen cycloaddition), while the conjugated cinnamyl group may enhance electronic delocalization, influencing photophysical or catalytic properties . Propanedinitriles are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as precursors for heterocycles .

Properties

CAS No.

649759-80-8

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

2-(2-azidoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile

InChI

InChI=1S/C14H13N5/c15-11-14(12-16,9-10-18-19-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2

InChI Key

QUBKZJGNWRSMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with sodium azide, followed by the addition of malononitrile. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile largely depends on the specific reaction it undergoes. For example, in the CuAAC reaction, the azide group reacts with an alkyne to form a triazole ring. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Reactivity Comparison
Compound Reaction Type Product Yield (%) Reference
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile CuAAC (Click Chemistry) Triazole-linked polymer 92
[Chloro(phenyl)methylidene]propanedinitrile Nucleophilic substitution Thioether derivatives 75
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino... Cyclocondensation Pyrido[2,3-d]pyrimidine 68
Table 2: Thermal Decomposition Temperatures
Compound Decomposition Temp (°C) Notes
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile 145 Stable under inert atmosphere
(2-Azidoethyl)(3-methyl-2-butenyl)propanedinitrile 112 Rapid decomposition above 110°C

Biological Activity

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile, identified by its CAS number 142271-06-5, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H13N5C_{14}H_{13}N_5, and it features an azido group, which is known for its reactivity and potential for bioactivity. The presence of the phenylpropene moiety suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

PropertyValue
CAS Number 142271-06-5
Molecular Formula C14H13N5
Molecular Weight 253.28 g/mol
IUPAC Name (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile

The biological activity of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile may be attributed to its ability to interact with various biological targets through the azido group. This functionality can facilitate the formation of reactive intermediates that may participate in nucleophilic addition reactions with biomolecules, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds containing azido groups can exhibit anticancer properties. The azido moiety may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms such as DNA damage or inhibition of cell cycle progression. Studies on similar compounds have shown that they can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial activity against various pathogens. The presence of the phenylpropene structure may enhance membrane permeability, allowing for better interaction with bacterial membranes. Preliminary studies suggest that (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile could possess similar antimicrobial properties, warranting further investigation .

Neuroprotective Effects

Some derivatives of compounds related to (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile have shown potential neuroprotective effects in models of neurodegeneration. The ability to modulate oxidative stress and inflammation is crucial for neuroprotection, and it is hypothesized that this compound could exert similar effects through its reactive intermediates .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticancer Studies : A study focusing on azido-containing compounds reported significant cytotoxic effects against various cancer cell lines, suggesting that the azido group plays a critical role in enhancing biological activity through reactive species formation .
  • Antimicrobial Assays : Compounds with similar phenylpropene structures were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests a potential application for (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile in developing new antimicrobial agents .
  • Neuroprotective Research : Investigations into related compounds revealed their ability to reduce neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating a potential pathway for neuroprotective applications .

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